铌

描述

Niobium, a transition metal, is noted for its unique physical and chemical properties, making it significant in various scientific and industrial applications. Despite extensive research over the past 75 years, there remains inconsistent and insufficient information regarding niobium oxides, necessitating a comprehensive understanding of its physical properties and applications in areas like catalysis and memristors (Nico, Monteiro, & Graça, 2016).

Synthesis Analysis

Niobium's synthesis methods are diverse. For instance, the synthesis of niobium oxyfluoride, Nb2O2F3, through the reaction of Nb with SnO and SnF2, demonstrates complex structural, magnetic, and electronic transitions (Tran et al., 2015). Similarly, the creation of niobium(V) silicate, Rb2(Nb2O4)(Si2O6).H2O, via high-temperature, high-pressure hydrothermal methods, showcases the versatility in synthesizing niobium compounds (Tasi et al., 2008).

Molecular Structure Analysis

The molecular structure of niobium compounds, such as Nb2O2F3, displays unique phase transitions and magnetic behavior, underlining the importance of understanding the molecular arrangements and bonds within niobium compounds for their application in various fields (Tran et al., 2015).

Chemical Reactions and Properties

Niobium engages in a wide array of chemical reactions, with its compounds demonstrating significant versatility in organic synthesis and catalysis. The growing interest in niobium compounds for organic synthesis reflects their efficiency and versatility across several reaction types, emphasizing the potential for future investigations (Lacerda et al., 2013).

Physical Properties Analysis

Niobium oxides exhibit intriguing physical properties with applications in various domains, from capacitors to catalysis. The review of these properties highlights the urgent need for a deeper understanding to exploit their full potential (Nico, Monteiro, & Graça, 2016).

科学研究应用

超导射频加速器腔

铌在粒子加速器中扮演着至关重要的角色。在超导射频(SRF)加速器腔中的应用具有重要意义,因为它在初始资本支出和持续运营费用方面具有成本效益。将腔内表面从铌转变为δ铌氮化物(δNbN)被提出作为提高工作温度的一种有前途的方法,这可能会显著降低电费(Singaravelu et al., 2011)。

超导性

铌因其超导性能而受到广泛研究。在其纯形式下,它是一种I型超导体,当受到杂质或缺陷等混乱时,它会变成II型超导体。其高超导转变温度使其在强大磁体和量子计算等应用中极具价值(Prozorov et al., 2022)。

医用同位素生产

铌在生产具有医学相关性的放射性同位素方面发挥着重要作用。Nb靶上的质子诱导反应对加速器和反应堆技术的应用至关重要,也用于正电子发射断层扫描(PET)靶材的剂量估计。铌作为单同位素元素的实用性使其成为测试核反应理论的理想靶材 (Ditrói等,2008; Ditrói等,2009)。

钢铁行业

铌被添加到各种钢中以改善它们的加工、微观结构、性能和性能。在过去的二十年中,铌的添加使得新钢的开发成为可能,这些新钢具有吸引人的性能,增强了传统钢材(如铁素不锈钢)的性能(DeArdo, 2003)。

抗氧化性

高温氮等离子体离子注入(HTPBII)处理后的铌对氧化的抵抗力是一个活跃研究领域。通过这种处理,铌的性能得到增强,形成具有高硬度和强度以及优越的抗氧化性能的厚氮化物层(Oliveira et al., 2017)。

催化

铌在许多工业过程中充当催化促进剂。其丰富的复杂化学和形成各种化合物的能力使其成为各种催化系统中的关键组成部分 (Guerrero-Pérez,2020)。

用于能量存储的纳米结构Nb基氧化物

纳米结构的铌基氧化物正逐渐成为电池、超级电容器和燃料电池技术的重要材料。它们具有很高的潜在窗口、丰富的氧化还原化学性质以及在酸性条件下的化学稳定性,使它们成为非常有前途的电极材料(Yan et al., 2016)。

作用机制

Target of Action

Niobium, also known as Columbium, is a transition metal that has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . It also shows excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

Niobium’s interaction with its targets is quite significant. For instance, in the formation of niobium oxide nanoparticles, upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Biochemical Pathways

Niobium’s role in biochemical pathways is primarily seen in its application in the field of biomass transformation. Niobium-containing catalysts have been used for the conversion of different types of biomass . The activity of niobium oxyhydroxide and partially hydrophobized niobium oxyhydroxide in glycerol acetalization was related to that obtained on commercial niobium(V) oxide .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Niobium is limited. It’s known that niobium is a refractory metal, meaning it has a high melting point and is resistant to heat and wear . It’s also known to resist corrosion due to a thin coating of oxide that forms on all exposed surfaces .

Result of Action

The molecular and cellular effects of Niobium’s action are seen in its ability to form a stable oxide layer that prevents further oxidation . This property is particularly significant because it demonstrates Niobium’s propensity for passivation . In the formation of niobium oxide nanoparticles, structural defects appear upon further growth, and the presence of shear planes in the structure appears highly dependent on nanoparticle size .

Action Environment

Environmental factors can influence Niobium’s action, efficacy, and stability. For instance, Niobium’s corrosion resistance is enhanced when it forms a protective oxide layer, demonstrating its propensity for passivation . This property is particularly significant in environments where corrosion is a concern. Additionally, the radius and electronegativity of solute atoms are the main factors affecting the mechanism of dragging grain boundaries. The larger the difference in the radius and electronegativity between alloying elements and Fe, the better the dragging effect .

属性

IUPAC Name |

niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVJGMIXFAOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052479 | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.90637 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html] | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7440-03-1, 53373-50-5 | |

| Record name | Niobium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium, isotope of mass 106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053373505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niobium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIOBIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05175J654G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

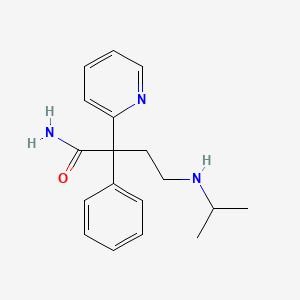

![(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1220748.png)